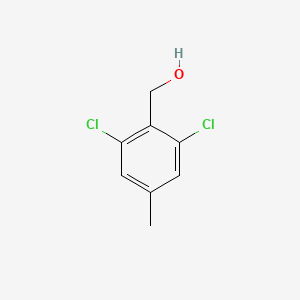

2,6-Dichloro-4-methylbenzenemethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dichloro-4-methylbenzenemethanol is a specific organic compound with the molecular formula C8H8Cl2O and a molecular weight of 191.06 . It has gained considerable attention in various fields of research and industry.

Molecular Structure Analysis

The IUPAC name for this compound is (2,6-dichloro-4-methylphenyl)methanol . The InChI code is 1S/C8H8Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 .Applications De Recherche Scientifique

Synthesis and Chemical Reactions : 2,6-Dichloro-4-methylbenzenemethanol has been used in various synthesis processes. For instance, it's involved in the preparation of 4-methyl-2,3,5,6-tetrafluorobenzenemethanol via chlorination and hydrogenolysis processes, indicating its role in producing fluorinated compounds with potential applications in pharmaceuticals and agrochemicals C. Qun (2006). Additionally, it's used in the novel synthesis of 4-ethyl-α-methylbenzenemethanol and α,α′-dimethyl-1,4-benzenedimethanol, showcasing its versatility in organic synthesis Zhang Yan-hui (2012).

Protection of Alcohols and Carboxylic Acids : This compound has been effective in the protection of alcohols and carboxylic acids. The (2,6-Dichloro-4-methoxyphenyl)-(2,4-dichlorophenyl)-methyl trichloroacetimidate variant can react with alcohols and carboxylic acids to form ethers and esters, respectively. These products are stable under typical deprotection conditions but can be deprotected using trifluoroacetic acid M. Kurosu, Kai Li (2009).

Influence on Chemical Reactions : The molecule also influences the route and outcome of various chemical reactions. For instance, its derivatives, such as 2,6-dihalobenzoic acids, are accessible through treatments involving strong bases and dry ice, demonstrating its utility in creating specific organic compounds C. Heiss, E. Marzi, M. Schlosser (2003).

Applications in Organic Chemistry : 2,6-Dichloro-4-methylbenzenemethanol derivatives are involved in the synthesis of complex organic molecules, such as phthalocyanines, indicating its role in creating pigments and dyes D. Wöhrle, M. Eskes, K. Shigehara, A. Yamada (1993).

Safety and Hazards

Propriétés

IUPAC Name |

(2,6-dichloro-4-methylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXWKTFUFNFTMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445336 |

Source

|

| Record name | (2,6-dichloro-4-methylphenyl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173310-45-7 |

Source

|

| Record name | (2,6-dichloro-4-methylphenyl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate](/img/structure/B1353394.png)

![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B1353397.png)